molecular formula C12H8N2O6S B1251357 ascidiathiazone A

ascidiathiazone A

Cat. No. B1251357
M. Wt: 308.27 g/mol
InChI Key: HNRNJVWZIQOLOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascidiathiazone A is an organic heterotricyclic compound, that is 3,4-dihydro-2H-[1,4]thiazino[2,3-g]quinoline-5,10 dione S,S-dioxide substituted at position 7 by a carboxyl group. It is an anti-inflmmatory alkaloid obtained from Aplidium. It has a role as a metabolite and an anti-inflammatory agent. It is a monocarboxylic acid, an alkaloid, an organic heterotricyclic compound, a sulfone and a member of p-quinones.

Scientific Research Applications

1. Anti-Inflammatory Applications

Ascidiathiazone A has been identified as an anti-inflammatory agent. Research shows that compounds like ascidiathiazone A can inhibit the in vitro production of superoxide by stimulated human neutrophils. This property suggests potential applications in treating inflammatory conditions such as gouty arthritis. In vivo studies also indicate its effectiveness in reducing superoxide production in a murine model of gout with oral doses (Pearce et al., 2007).

2. Anti-Protozoal Activity

Ascidiathiazone A exhibits moderate growth inhibition of pathogens like Trypanosoma brucei rhodesiense and Plasmodium falciparum. This finding indicates its potential application in the treatment of diseases such as sleeping sickness and malaria. Its selective inhibition of these pathogens, coupled with low levels of cytotoxicity, underscores its therapeutic potential (Lam et al., 2013).

properties

Product Name

ascidiathiazone A

Molecular Formula

C12H8N2O6S

Molecular Weight

308.27 g/mol

IUPAC Name

1,1,5,10-tetraoxo-3,4-dihydro-2H-pyrido[2,3-g][1,4]benzothiazine-7-carboxylic acid

InChI

InChI=1S/C12H8N2O6S/c15-9-5-1-2-6(12(17)18)14-7(5)10(16)8-11(9)21(19,20)4-3-13-8/h1-2,13H,3-4H2,(H,17,18)

InChI Key

HNRNJVWZIQOLOL-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(N1)C(=O)C3=C(C2=O)C=CC(=N3)C(=O)O

synonyms

ascidiathiazone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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